(1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I)
Overview
Description
(1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) is a notable copper(I) complex known for its distinctive coordination environment and versatility in various chemical applications. This compound features a copper(I) center coordinated with a 1,10-phenanthroline ligand, a trifluoromethyl group, and a triphenylphosphine ligand, creating a structure with unique electronic and steric properties .
Mechanism of Action
Target of Action
The primary target of the compound (1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) is aryl iodides . Aryl iodides are organic compounds that contain an iodine atom bonded to an aromatic ring. They play a significant role in various chemical reactions due to their reactivity.
Mode of Action
(1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) interacts with its targets, the aryl iodides, through a process known as trifluoromethylation . This compound can be used as a reagent for the trifluoromethylation of aryl iodides. Electron-rich and electron-deficient iodoarenes, as well as sterically-hindered iodoarenes, react in high yield under mild conditions .
Biochemical Pathways
The trifluoromethylation reaction facilitated by (1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) affects the biochemical pathways involving aryl iodides . The trifluoromethylation process introduces a trifluoromethyl group (-CF3) into the aryl iodide, altering its chemical structure and properties. This can have downstream effects on various biochemical reactions where these modified aryl iodides participate.
Biochemical Analysis
Biochemical Properties
(1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) plays a crucial role in biochemical reactions, particularly in the inhibition of metalloproteins. This compound interacts with enzymes such as metalloproteases, where it binds to the active site, inhibiting the enzyme’s activity. The interaction between (1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) and metalloproteases is primarily due to the copper(I) ion, which forms a stable complex with the enzyme’s active site, preventing substrate binding and subsequent catalysis .
Cellular Effects
The effects of (1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK signaling pathway, leading to altered gene expression and cellular responses. Additionally, (1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) can induce oxidative stress in cells, impacting cellular metabolism and leading to apoptosis in certain cell types .
Molecular Mechanism
The molecular mechanism of (1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) involves its interaction with biomolecules at the molecular level. This compound binds to the active sites of enzymes, inhibiting their activity. The copper(I) ion in the compound plays a pivotal role in this process, forming a stable complex with the enzyme’s active site. This binding prevents the enzyme from interacting with its substrate, thereby inhibiting its catalytic activity. Additionally, (1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) change over time. The compound is relatively stable under inert gas conditions but can degrade when exposed to air or moisture. Long-term studies have shown that (1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) can have lasting effects on cellular function, including sustained enzyme inhibition and prolonged alterations in gene expression .
Dosage Effects in Animal Models
The effects of (1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, (1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) can induce toxic effects, including oxidative stress, cellular damage, and apoptosis. These adverse effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
(1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) is involved in various metabolic pathways, particularly those involving metalloproteins. The compound interacts with enzymes such as metalloproteases, altering their activity and affecting metabolic flux. Additionally, (1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) can influence the levels of metabolites by modulating enzyme activity and gene expression .
Transport and Distribution
Within cells and tissues, (1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) is transported and distributed through interactions with transporters and binding proteins. The compound can accumulate in specific cellular compartments, influencing its localization and activity. For example, it may bind to copper transport proteins, facilitating its distribution within the cell .
Subcellular Localization
The subcellular localization of (1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s ability to interact with target enzymes and other biomolecules, influencing its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
(1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) can be prepared by treating [CuOt-Bu]4 with 1,10-phenanthroline, followed by the addition of (trifluoromethyl)trimethylsilane (CF3TMS). This method yields a thermally stable, single-component reagent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organometallic preparation techniques under inert gas conditions to prevent oxidation and degradation of the compound .
Chemical Reactions Analysis
Types of Reactions
(1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) undergoes various types of reactions, including:
Trifluoromethylation: This compound is used as a trifluoromethylating reagent for aryl iodides.
Oxidation and Reduction: Copper(I) complexes are known to facilitate oxidation and reduction reactions.
Common Reagents and Conditions
Trifluoromethylation: Common reagents include aryl iodides, and the reaction typically occurs under mild conditions.
Oxidation and Reduction: These reactions often involve standard oxidizing and reducing agents suitable for copper(I) complexes.
Major Products
Trifluoromethylation: The major products are trifluoromethylated aryl compounds.
Scientific Research Applications
(1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
(1,10-Phenanthroline)(trifluoromethyl)copper(I): This compound is similar but lacks the triphenylphosphine ligand.
(1,10-Phenanthroline)copper(I): This compound does not have the trifluoromethyl group, affecting its reactivity and applications.
Uniqueness
(1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) is unique due to its combination of ligands, which provides a balance of stability and reactivity. The presence of the trifluoromethyl group enhances its electrophilicity, making it particularly effective in trifluoromethylation reactions .
Properties
IUPAC Name |
copper(1+);1,10-phenanthroline;trifluoromethane;triphenylphosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15P.C12H8N2.CF3.Cu/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2-1(3)4;/h1-15H;1-8H;;/q;;-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGOGTMOALVICI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[C-](F)(F)F.[Cu+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H23CuF3N2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334890-93-5 | |
Record name | (1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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